molecular formula C15H15N3O6S B12976378 5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide CAS No. 852040-19-8

5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide

Cat. No.: B12976378
CAS No.: 852040-19-8
M. Wt: 365.4 g/mol
InChI Key: LBKFUWVENUNQRN-UHFFFAOYSA-N
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Description

5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitro group, and a pyrrolidinylsulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Nitro Group: Nitration of the furan ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of the Pyrrolidinylsulfonylphenyl Moiety: This involves the reaction of pyrrolidine with a sulfonyl chloride derivative of benzene, followed by purification.

    Coupling Reaction: The final step involves coupling the nitro-furan derivative with the pyrrolidinylsulfonylphenyl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Halogenated Furans: From electrophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide: Lacks the nitro group, which may result in different biological activities.

    5-Nitro-N-(4-(morpholin-1-ylsulfonyl)phenyl)furan-2-carboxamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacokinetic properties.

Uniqueness

5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is unique due to the combination of a nitro group, a furan ring, and a pyrrolidinylsulfonylphenyl moiety. This combination of functional groups may confer unique biological activities and potential therapeutic applications.

Properties

CAS No.

852040-19-8

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H15N3O6S/c19-15(13-7-8-14(24-13)18(20)21)16-11-3-5-12(6-4-11)25(22,23)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19)

InChI Key

LBKFUWVENUNQRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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